molecular formula C19H34N2 B14670308 Dioctylpropanedinitrile CAS No. 51221-10-4

Dioctylpropanedinitrile

Cat. No.: B14670308
CAS No.: 51221-10-4
M. Wt: 290.5 g/mol
InChI Key: PSCIKDBEWUDMKK-UHFFFAOYSA-N
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Description

Dioctylpropanedinitrile is an organic compound with the molecular formula C17H32N2 It is a dinitrile, meaning it contains two nitrile groups (-CN) attached to a central carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctylpropanedinitrile can be synthesized through several methods. One common approach involves the reaction of octyl bromide with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is replaced by the malononitrile anion, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dioctylpropanedinitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Dioctylpropanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dioctylpropanedinitrile depends on the specific reaction or application. In general, the nitrile groups can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler dinitrile with two nitrile groups attached to a central carbon atom.

    Adiponitrile: A dinitrile with a longer carbon chain between the nitrile groups.

    Succinonitrile: A dinitrile with a shorter carbon chain between the nitrile groups.

Uniqueness

Dioctylpropanedinitrile is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to other dinitriles

Properties

CAS No.

51221-10-4

Molecular Formula

C19H34N2

Molecular Weight

290.5 g/mol

IUPAC Name

2,2-dioctylpropanedinitrile

InChI

InChI=1S/C19H34N2/c1-3-5-7-9-11-13-15-19(17-20,18-21)16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

PSCIKDBEWUDMKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)(C#N)C#N

Origin of Product

United States

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